![molecular formula C11H15ClF3NO B1379725 Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride CAS No. 1787896-04-1](/img/structure/B1379725.png)
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride
Overview
Description
“Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride” is also known as Fluoxetine Hydrochloride . It is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . It contains not less than 98.0% and not more than 102.0% of fluoxetine hydrochloride .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, the Mannich Bases were synthesized by attaching formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 . Other synthesis methods involve the transformation of the chloride into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular formula of this compound is C17H18F3NO·HCl . The InChI code is 1S/C10H12F3NO.ClH/c1-14-6-7-15-9-4-2-8 (3-5-9)10 (11,12)13;/h2-5,14H,6-7H2,1H3;1H .Chemical Reactions Analysis
The thermal behavior of fluoxetine hydrochloride has been investigated using thermoanalytical techniques and evolved gas analysis performed with thermogravimetry coupled to Fourier transform infrared spectroscopy (TG-FTIR) and intermediate residue analysis by GC–MS . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run .Physical And Chemical Properties Analysis
The compound melts at 159.6 °C . The molecular weight of the compound is 309.33 g/mol .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride has been associated with a range of pharmacological activities. This compound can be used in the development of new drugs, particularly due to its potential role in modifying biological activity and improving metabolic stability . Its structural similarity to fluoxetine suggests applications in antidepressant drug development, where it could be used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
Mechanism of Action
Target of Action
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride, also known as (S)-Fluoxetine , primarily targets the Transporter in the organism Aquifex aeolicus . This transporter plays a crucial role in the movement of substances across cell membranes.
Mode of Action
The compound interacts with its target by binding to the transporter, thereby influencing its function . .
Action Environment
The action, efficacy, and stability of Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature. For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
properties
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-8(7-15-2)16-10-5-3-9(4-6-10)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMIHJJUICAMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)OC1=CC=C(C=C1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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